1-(Thiophen-2-yl)butan-1-one

Description

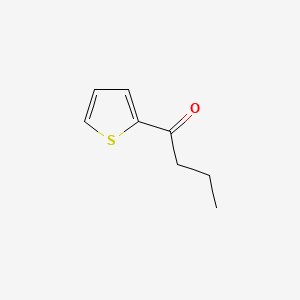

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHIINNJOGKPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201480 | |

| Record name | 1-(2-Thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

242.00 to 244.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2-Thienyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5333-83-5 | |

| Record name | 1-(2-Thienyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanoylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyrylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIQ5M88OLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Thienyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: The Versatile Thienyl Ketone Building Block

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-2-yl)butan-1-one

This compound, also known as 2-butyrylthiophene, is a heterocyclic ketone that serves as a pivotal intermediate in organic synthesis.[1] Its structure, which marries an aromatic, electron-rich thiophene ring with a flexible butyl ketone chain, provides a unique combination of reactivity and stability.[2] For researchers in medicinal chemistry and material science, this compound is more than a simple reagent; it is a versatile scaffold for the construction of complex molecular architectures. The thiophene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a benzene ring while modifying physicochemical properties like solubility and metabolic profile.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and application of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The key identifiers and physical characteristics of this compound are summarized below.

Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 5333-83-5 | [5][6][7] |

| Molecular Formula | C₈H₁₀OS | [6][8] |

| Molecular Weight | 154.23 g/mol | [5][6][8] |

| Appearance | Colorless to yellow to brown liquid | [8] |

| Boiling Point | 245.8 °C at 760 mmHg | [8] |

| Density | 1.075 g/cm³ | [8] |

| Refractive Index (20°C) | 1.5405 - 1.5455 | [8] |

| SMILES | CCCC(=O)C1=CC=CS1 | [5] |

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The following table outlines the expected spectral characteristics for this compound, based on established principles and data from analogous structures like 2-acetylthiophene.[9][10]

| Technique | Expected Signature | Interpretation |

| ¹H NMR | δ ~7.7-7.8 (m, 2H), ~7.1 (m, 1H), ~2.9 (t, 2H), ~1.7 (sext, 2H), ~1.0 (t, 3H) | Signals correspond to the three distinct protons on the thiophene ring and the triplet-sextet-triplet pattern of the n-propyl chain attached to the carbonyl. |

| ¹³C NMR | δ ~192-194, ~144-145, ~133-134, ~132-133, ~128, ~40-41, ~18-19, ~13-14 | Peaks represent the carbonyl carbon, the four distinct carbons of the thiophene ring, and the three carbons of the propyl chain. |

| IR (Infrared) | ~1660-1680 cm⁻¹ (strong), ~3100 cm⁻¹ (weak), ~2850-2960 cm⁻¹ (medium) | Strong absorption indicates the C=O stretch of the aryl ketone. Weak and medium bands correspond to aromatic C-H and aliphatic C-H stretches, respectively.[11] |

| Mass Spec (MS) | Molecular Ion (M⁺) at m/z = 154 | Confirms the molecular weight of the compound. |

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for preparing this compound is the Friedel-Crafts acylation of thiophene.[12] This electrophilic aromatic substitution reaction offers high yields and, critically, excellent regioselectivity.

Causality of Regioselectivity

The acylation of thiophene preferentially occurs at the C2 (α) position. This is a direct consequence of the superior stability of the cationic intermediate (sigma complex) formed during C2 attack compared to C3 attack. The intermediate from C2 attack allows the positive charge to be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates directly, whereas C3 attack only permits two resonance structures.[13][14] This lower energy pathway for C2 substitution makes it the overwhelmingly favored outcome.

Caption: Resonance stabilization of intermediates in thiophene acylation.

Self-Validating Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure. The trustworthiness of the synthesis is ensured by the subsequent analytical verification steps.

Workflow Diagram

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add thiophene (1.0 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

-

Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the flask to 0-5 °C using an ice-water bath.

-

Catalyst Addition: Cautiously add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 eq) or stannic chloride (SnCl₄), in small portions.[15] The addition is exothermic and must be controlled.

-

Acylating Agent Addition: Add butyryl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.[8]

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with reference data.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its two key domains: the carbonyl group and the thiophene ring.

-

Reactivity of the Carbonyl Group: The ketone functionality is a gateway to numerous transformations. It can be reduced to the corresponding secondary alcohol, (R/S)-1-(thiophen-2-yl)butan-1-ol, a chiral building block.[16] It can also undergo condensation reactions at the α-carbon or serve as a handle for forming more complex heterocyclic systems like pyrimidines or pyrazoles.

-

Reactivity of the Thiophene Ring: The butyryl group is an electron-withdrawing, meta-directing group. However, it deactivates the thiophene ring towards further electrophilic aromatic substitution. This deactivation can be strategically useful, preventing polysubstitution and allowing for selective reactions elsewhere in a more complex molecule.[9]

-

Role as a Versatile Intermediate: In drug discovery, this compound is a precursor for a wide array of biologically active molecules. The thiophene core is present in drugs for treating conditions ranging from inflammation to cancer and neurological disorders.[3][4][17] By modifying the butyl chain or using the ketone as an anchor point for further elaboration, medicinal chemists can rapidly generate libraries of novel compounds for screening. For instance, derivatives have been synthesized and investigated as potent and selective TRPV1 agonists for pain management.[18][19]

Caption: Role as a versatile intermediate in synthetic pathways.

Conclusion

This compound is a high-value chemical intermediate whose properties are well-defined and synthetically accessible. Its straightforward preparation via regioselective Friedel-Crafts acylation, combined with the versatile reactivity of its ketone and thiophene moieties, makes it an indispensable tool for chemists. For professionals in drug development, a thorough understanding of its chemical characteristics—from spectroscopic signatures to reaction pathways—is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics and functional materials.

References

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives . MDPI. [Link]

-

This compound - MySkinRecipes . MySkinRecipes. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - MDPI . MDPI. [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub . Encyclopedia.pub. [Link]

-

Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2 . Asian Journal of Chemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH . National Institutes of Health. [Link]

-

1-(2-Thienyl)-1-butanone - High purity | EN - Georganics . Georganics. [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica . Der Pharma Chemica. [Link]

-

Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate . ResearchGate. [Link]

- Acylation of thiophene - Google Patents.

-

2-Acetylthiophene - Wikipedia . Wikipedia. [Link]

-

1-(Thiophen-2-yl)ethan-1-one--ethene (1/1) - PubChem . PubChem. [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals . TSI Journals. [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes . Royal Society of Chemistry. [Link]

-

SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) - HETEROCYCLES . HETEROCYCLES. [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central . National Institutes of Health. [Link]

-

(R)-1-(Thiophen-2-yl)butan-1-ol - Pharmaffiliates . Pharmaffiliates. [Link]

-

4-thiophen-2-yl-butan-2-one - ChemSynthesis . ChemSynthesis. [Link]

-

Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl)-3-(4-Hydroxyphenyl) - ResearchGate . ResearchGate. [Link]

-

1-(Benzo[b]thiophen-2-yl)butan-1-one - PubChem . PubChem. [Link]

-

(2S)-2-(1-thiophen-2-ylbutan-2-ylamino)propan-1-ol - PubChem . PubChem. [Link]

-

1-(THIOPHEN-2-YL)ETHAN-1-ONE | CAS 88-15-3 - Matrix Fine Chemicals . Matrix Fine Chemicals. [Link]

-

In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists | Journal of Medicinal Chemistry - ACS Publications . ACS Publications. [Link]

-

In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists | Request PDF - ResearchGate . ResearchGate. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps . Chemistry Steps. [Link]

-

Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - ResearchGate . ResearchGate. [Link]

-

One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - Beilstein Journals . Beilstein Journals. [Link]

-

Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI . MDPI. [Link]

-

1-Butan-2-yl-1-benzothiophen-1-ium - PubChem . PubChem. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]

- Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.

-

Spectroscopy and Spectrometry in Organic Chemistry - University of Wisconsin-Madison . University of Wisconsin-Madison. [Link]

-

Ionic Liquid Catalysed Reaction of Thiols with α,β-Unsaturated Carbonyl Compounds-Remarkable Influence of the C-2 Hydrogen and the Anion - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

Sources

- 1. 1-(2-Thienyl)-1-butanone - High purity | EN [georganics.sk]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5333-83-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound , 98% , 5333-83-5 - CookeChem [cookechem.com]

- 7. parchem.com [parchem.com]

- 8. This compound [myskinrecipes.com]

- 9. benchchem.com [benchchem.com]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

1-(Thiophen-2-yl)butan-1-one CAS number 5333-83-5

An In-Depth Technical Guide to 1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 5333-83-5), a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, mechanistic pathways, analytical characterization, and applications. By integrating established protocols with mechanistic rationale, this guide serves as an authoritative resource for leveraging this versatile building block in organic synthesis and pharmaceutical research. The thiophene moiety is a privileged structure in medicinal chemistry, and understanding the handling and reactivity of its derivatives is paramount for innovation.[1][2][3]

Core Compound Identity and Physicochemical Profile

This compound, also known as 2-butyrylthiophene, is an organic compound featuring a five-membered aromatic thiophene ring linked to a butanone group.[4] This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] Its chemical and physical properties are foundational to its application and handling.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of a compound dictate its behavior in reactions, its solubility, and appropriate storage conditions. Below is a summary of key data for this compound.

| Property | Value | Source |

| CAS Number | 5333-83-5 | [6] |

| Molecular Formula | C₈H₁₀OS | [4][7][8] |

| Molecular Weight | 154.23 g/mol | [4][7][9] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 245.8 °C at 760 mmHg | [5] |

| Density | 1.075 g/cm³ | [5] |

| Flash Point | 102.2 °C (216.0 °F) | [9] |

| Solubility | Soluble in organic solvents | [4] |

| Refractive Index (@ 20°C) | 1.5405 - 1.5455 | [5] |

| InChI Key | YXHIINNJOGKPLF-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation

The most common and industrially relevant synthesis of this compound is the Friedel-Crafts acylation of thiophene.[10][11] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

The Causality of Reagent and Catalyst Selection

The choice of butyryl chloride as the acylating agent and a Lewis acid like aluminum chloride (AlCl₃) as the catalyst is deliberate.[11] The Lewis acid is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is potent enough to overcome the aromatic stability of the thiophene ring. Thiophene itself is an electron-rich heterocycle, which makes it more reactive than benzene in electrophilic substitutions, allowing for milder reaction conditions in some cases.[1]

Mechanism of Acylation and Regioselectivity

The reaction proceeds via the formation of an acylium ion, which is then attacked by the electron-rich thiophene ring. The regioselectivity of this attack is a critical aspect.

Caption: Workflow of the Friedel-Crafts acylation of thiophene.

The electrophilic attack preferentially occurs at the C2 (or C5) position of the thiophene ring. This is because the carbocation intermediate (the sigma complex) formed by attack at C2 is more stable, as it can be described by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (or C4) position results in an intermediate with only two resonance structures.[12][13] The greater delocalization and stability of the C2-attack intermediate means it has a lower activation energy, making it the kinetically and thermodynamically favored pathway.[12][13]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective: To synthesize this compound.

Materials:

-

Thiophene (1.0 eq)

-

Butyryl chloride (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Causality: Cooling is essential to control the exothermic reaction and prevent side reactions.

-

Acyl Chloride Addition: Add butyryl chloride dropwise to the AlCl₃ suspension while stirring. An orange-colored complex should form.

-

Thiophene Addition: Add a solution of thiophene in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, keeping the temperature below 5 °C. Self-Validation: Monitor the reaction temperature closely. A sudden exotherm may indicate the addition is too rapid.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be done cautiously.

-

Work-up:

-

Separate the organic layer in a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Self-Validation: The NaHCO₃ wash should result in CO₂ evolution, which should cease when neutralization is complete.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound as a liquid.[5]

-

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and chromatography provides a complete analytical profile.

Spectroscopic Data Interpretation

The following data are characteristic of a successfully synthesized this compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~0.9 (t, 3H, -CH₃), ~1.7 (sextet, 2H, -CH₂-CH₃), ~2.9 (t, 2H, -CO-CH₂-), ~7.1 (dd, 1H, thiophene H4), ~7.6-7.8 (m, 2H, thiophene H3 and H5). The splitting patterns and integrations are key identifiers. |

| ¹³C NMR | δ (ppm): ~14 (CH₃), ~18 (CH₂), ~40 (CO-CH₂), ~128, ~132, ~134 (thiophene carbons), ~144 (thiophene C-CO), ~193 (C=O). |

| IR (Infrared) | ν (cm⁻¹): ~1660-1680 (strong, C=O stretch, conjugated), ~3100 (C-H stretch, aromatic), ~2800-3000 (C-H stretch, aliphatic). The position of the carbonyl peak indicates conjugation with the thiophene ring.[14] |

| MS (Mass Spec) | m/z: 154 (M⁺, molecular ion peak), 111 (M⁺ - C₃H₇, loss of propyl group), 83 (thienyl fragment). Fragmentation patterns validate the connectivity.[15] |

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile compounds like this compound, offering high resolution to separate it from starting materials and by-products.[16]

Illustrative HPLC Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[16]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method provides a reliable means to quantify the purity and identify any process-related impurities.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining biological activity.

This compound is a critical starting material for accessing more complex thiophene derivatives.

Caption: Role as a versatile intermediate in synthesis.

Key Application Areas:

-

Pharmaceutical Intermediates: The butanone side chain can be readily modified. For instance, reduction of the ketone yields a secondary alcohol, which can be a chiral center for asymmetric synthesis. Reductive amination can introduce amine functionalities, leading to compounds with potential neurological activity.[17]

-

Drug Candidate Synthesis: Derivatives of this compound have been explored for various therapeutic targets. For example, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, derived from a related thiophene butanoic acid, was identified as a TRPV1 agonist. Rational drug design often starts with simple scaffolds like 2-butyrylthiophene to build more potent and selective ligands.

-

Materials Science: The thiophene ring is a fundamental unit in conductive polymers and organic semiconductors.[5] This compound can serve as a building block for creating materials with specific electronic properties.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

| GHS Pictogram | Hazard Code | Statement |

| H302 | Harmful if swallowed | |

| H319 | Causes serious eye irritation |

Source: PubChem[6]

Recommended Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[19][20]

-

Handling: Avoid contact with skin, eyes, and clothing.[19] Do not ingest or inhale. Wash hands thoroughly after handling.[18] Keep away from heat, sparks, and open flames.[20]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

Conclusion

This compound (CAS 5333-83-5) is more than a simple chemical intermediate; it is a gateway to a vast chemical space of high-value molecules. Its straightforward synthesis via Friedel-Crafts acylation, combined with the rich reactivity of both the thiophene ring and the ketone functional group, makes it an indispensable tool for chemists. For professionals in drug discovery, its role as a scaffold for developing novel therapeutic agents is particularly significant, leveraging the proven track record of the thiophene moiety in approved pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Butanone, 1-(2-thienyl)- (CAS 5333-83-5). Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Therapeutic importance of synthetic thiophene. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NSC 2350. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79248, 2-Butanoylthiophene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(2-thienyl) butanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butyl thiophene. Retrieved from [Link]

-

RCI Labscan Limited. (2021). Safety Data Sheet - Butan-1-ol. Retrieved from [Link]

- Ünver, H., et al. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (1949). US2492629A - Acylation of thiophene.

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-(Thiophen-2-yl)butan-1-amine hydrochloride. Retrieved from [Link]

-

ACS Publications. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

Beilstein Journals. (2021). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Retrieved from [Link]

- Pessoa-Mahana, H., et al. (2008). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]-THIOPHENE-2-CARBONYL)... LOCKSS.

-

ResearchGate. (2023). Synthesis of (1-(2-((5-(4-Substitutedphenyl) Furan/Thiophen-2-Yl) Methylene) Hydrazineyl).... Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73818, 2-Butylthiophene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis.... Retrieved from [Link]

-

Beilstein Journals. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15528, 2-tert-Butylthiophene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Applications of 2-Thiophenethiol in Synthesis. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ionic Liquid Catalysed Reaction of Thiols with α,β-Unsaturated Carbonyl Compounds.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene.... Retrieved from [Link]

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5333-83-5: 1-(2-Thienyl)-1-butanone | CymitQuimica [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. 2-Butanoylthiophene | C8H10OS | CID 79248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Basic Chemical Data [dtp.cancer.gov]

- 8. This compound , 98% , 5333-83-5 - CookeChem [cookechem.com]

- 9. 1-(2-thienyl) butanone, 5333-83-5 [thegoodscentscompany.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. 1-(Thiophen-2-yl)butan-1-amine hydrochloride [myskinrecipes.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.com [fishersci.com]

- 20. rcilabscan.com [rcilabscan.com]

An In-Depth Technical Guide to 1-(Thiophen-2-yl)butan-1-one: Synthesis, Characterization, and Applications

Introduction: The Thiophene Core in Modern Chemistry

The thiophene heterocycle is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its role in the development of numerous FDA-approved drugs and advanced organic materials.[1] Compounds incorporating the thiophene nucleus exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antipsychotic properties.[1][2] 1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is a pivotal intermediate, providing a robust scaffold for the synthesis of more complex, high-value molecules. This guide offers a comprehensive technical overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and its applications for researchers in drug discovery and organic synthesis.

Core Molecular and Physical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is a colorless to light yellow liquid whose properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀OS | [3][4] |

| Molecular Weight | 154.23 g/mol | [3][4] |

| CAS Number | 5333-83-5 | [3][4] |

| Appearance | Colorless to yellow to brown liquid | [5] |

| Boiling Point | 245.8 °C at 760 mmHg | [5] |

| Density | 1.075 g/cm³ | [5] |

| Refractive Index (at 20°C) | 1.5405 - 1.5455 | [5] |

| Storage Conditions | Store at 2-8°C, sealed in dry, dark place | [5][6] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction is a classic, well-understood transformation.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from butanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The reaction exhibits high regioselectivity for the C2 position (alpha to the sulfur atom). This preference is due to the superior resonance stabilization of the cationic intermediate formed during attack at the C2 position compared to the C3 position. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, whereas attack at the C3 position only allows for delocalization over two carbon atoms.[7]

Experimental Protocol

This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation of heteroaromatics.[8] It is designed to be self-validating through careful control of reaction conditions and purification.

Materials:

-

Thiophene (1.0 eq)

-

Butanoyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Ice bath.

-

Standard laboratory glassware for workup and purification.

Procedure:

-

Setup: Under a nitrogen atmosphere, charge the three-neck flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of thiophene (1.0 eq) and butanoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the thiophene is consumed.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Analytical Characterization: Spectroscopic Profile

Structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative and assigned based on established chemical shift principles and data from closely related thiophene analogs.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (dd, J = 5.0, 1.1 Hz, 1H): Proton H5 on the thiophene ring.

-

δ 7.58 (dd, J = 3.8, 1.1 Hz, 1H): Proton H3 on the thiophene ring.

-

δ 7.10 (dd, J = 5.0, 3.8 Hz, 1H): Proton H4 on the thiophene ring.

-

δ 2.95 (t, J = 7.4 Hz, 2H): Methylene protons (CH₂) alpha to the carbonyl group.

-

δ 1.75 (sextet, J = 7.4 Hz, 2H): Methylene protons (CH₂) beta to the carbonyl group.

-

δ 1.00 (t, J = 7.4 Hz, 3H): Methyl protons (CH₃) of the butyl chain.

¹³C NMR (100 MHz, CDCl₃):

-

δ 193.5: Carbonyl carbon (C=O).

-

δ 144.0: Quaternary carbon C2 of the thiophene ring (attached to the acyl group).

-

δ 133.8: Thiophene carbon C5.

-

δ 132.0: Thiophene carbon C3.

-

δ 128.1: Thiophene carbon C4.

-

δ 40.5: Methylene carbon alpha to the carbonyl.

-

δ 19.8: Methylene carbon beta to the carbonyl.

-

δ 13.9: Methyl carbon.

Mass Spectrometry (MS)

Electron Ionization (EI-MS):

-

m/z 154 (M⁺): Molecular ion peak.

-

m/z 111: Fragment corresponding to the loss of the propyl group ([M-C₃H₇]⁺), forming the thienoyl cation. This is typically the base peak.

-

m/z 83: Fragment corresponding to the thiophene ring itself.

-

m/z 43: Fragment corresponding to the propyl cation ([C₃H₇]⁺).

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile building block. Its value lies in the reactive ketone functionality and the biologically relevant thiophene core.

Key Application Areas:

-

Pharmaceutical Intermediates: The compound is a precursor for a wide array of more complex heterocyclic systems. The ketone can be readily transformed via reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions to build larger scaffolds. These derivatives are explored for a multitude of therapeutic targets.[5][11]

-

Agrochemical Synthesis: Similar to pharmaceuticals, its derivatives are used to develop new pesticides and herbicides.

-

Organic Materials: The thiophene moiety is a key component in conductive polymers and organic semiconductors. This compound can be used to introduce specific side chains onto thiophene-based polymers, tuning their solubility and electronic properties.[5]

-

Lead Structure for Bioactive Molecules: Thiophene-containing compounds have been successfully developed as anti-inflammatory agents, kinase inhibitors, and central nervous system drugs.[2] The butanone side chain provides a straightforward handle for medicinal chemists to perform structure-activity relationship (SAR) studies, modifying the chain length, adding functional groups, and exploring how these changes impact biological activity.

Conclusion

This compound is a foundational chemical intermediate whose importance is derived from the privileged nature of the thiophene scaffold. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its ketone functionality make it an invaluable tool for researchers. A thorough understanding of its synthesis and spectroscopic properties, as detailed in this guide, is essential for its effective use in the rational design and development of novel pharmaceuticals and functional organic materials.

References

-

Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10391-10393. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Joule, J. A., & Mills, K. (2017). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved January 5, 2026, from [Link]

-

Singh, R., & Kaur, H. (2020). Therapeutic importance of synthetic thiophene. Journal of Advanced Scientific Research, 11(03), 01-11. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Kumar, A., & Rawal, R. K. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Chawla, S., Sharma, S., Kashid, S., Verma, P. K., & Sapra, A. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini reviews in medicinal chemistry, 23(15), 1514–1534. [Link]

Sources

- 1. journalskuwait.org [journalskuwait.org]

- 2. rroij.com [rroij.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. This compound , 98% , 5333-83-5 - CookeChem [cookechem.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic data of 1-(Thiophen-2-yl)butan-1-one

An In-depth Technical Guide to the Spectroscopic Data of 1-(Thiophen-2-yl)butan-1-one

Introduction

This compound (CAS: 5333-83-5; Molecular Formula: C₈H₁₀OS; Molecular Weight: 154.23 g/mol ) is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular architecture, comprising a thiophene ring linked to a butyryl side chain, makes it a key building block for more complex molecules with potential biological activities.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic analysis provides the definitive fingerprint for a molecule, and a thorough understanding of this data is crucial for researchers in quality control, process development, and new discovery. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the underlying chemical principles that give rise to it.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments. The diagram below illustrates the numbering convention used throughout this guide for proton (H) and carbon (C) assignments.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(Thiophen-2-yl)butan-1-one

Introduction: Elucidating the Structure of a Key Heterocyclic Ketone

1-(Thiophen-2-yl)butan-1-one, also known as 2-butanoylthiophene, is an aromatic ketone featuring a thiophene ring acylated at the C2 position.[1][2] Thiophene derivatives are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, owing to the unique electronic properties imparted by the sulfur-containing heterocycle.[3] A precise and unambiguous structural characterization is paramount for researchers in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple presentation of data, this document delves into the causal relationships between the molecule's structure and its spectral features. We will explore the influence of the electron-withdrawing carbonyl group and the heteroaromatic thiophene system on chemical shifts and spin-spin coupling, providing field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core NMR Principles

The structural features of this compound dictate its NMR spectra. The molecule can be dissected into two key fragments: the three-proton system of the 2-substituted thiophene ring and the seven-proton butanoyl chain. The deshielding effect of the carbonyl group (C=O) and the inherent aromaticity and electronegativity of the sulfur atom are the primary determinants of the chemical shifts observed.

In ¹H NMR, the chemical shift (δ) is influenced by the local electronic environment of each proton. The multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring, non-equivalent protons, governed by the n+1 rule for simple cases. The coupling constant (J), measured in Hertz (Hz), provides crucial information about the connectivity and dihedral angles between coupled protons.

In proton-decoupled ¹³C NMR, each unique carbon atom typically produces a single resonance. The chemical shift is highly sensitive to the carbon's hybridization (sp², sp³) and its proximity to electronegative atoms or electron-withdrawing groups.[4]

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound is expected to show five distinct signals, three in the aromatic region corresponding to the thiophene ring and three in the aliphatic region from the butanoyl chain. The analysis is based on data from analogous structures, primarily 2-acetylthiophene, and established chemical shift principles.[5][6]

Thiophene Ring Protons (δ 7.0-8.0 ppm)

The protons on the thiophene ring are deshielded due to the ring's aromaticity and the powerful electron-withdrawing effect of the adjacent carbonyl group. This effect is most pronounced on the proton ortho to the carbonyl, H-5.

-

H-5: This proton is expected to appear furthest downfield, around δ 7.67 ppm . It is coupled to H-4 (a three-bond, ortho-like coupling) and to H-3 (a four-bond, meta-like coupling). This results in a doublet of doublets (dd) multiplicity. The expected coupling constants are J₅₄ ≈ 4.9-5.0 Hz and J₅₃ ≈ 1.1 Hz.[3]

-

H-3: This proton, also ortho to the acyl substituent, is significantly deshielded, resonating near δ 7.69 ppm . It exhibits coupling to H-4 (J₃₄ ≈ 3.8 Hz) and the long-range coupling to H-5 (J₃₅ ≈ 1.1 Hz), also appearing as a doublet of doublets (dd) .[3]

-

H-4: This proton is the most shielded of the ring protons, appearing around δ 7.12 ppm . It is coupled to both H-3 and H-5, resulting in a doublet of doublets (dd) with coupling constants J₄₅ ≈ 4.9-5.0 Hz and J₄₃ ≈ 3.8 Hz.[3][5]

Butanoyl Chain Protons (δ 0.9-3.0 ppm)

The protons on the alkyl chain are influenced by their proximity to the deshielding carbonyl group.

-

α-Methylene Protons (-CO-C H₂-): These protons are directly attached to the carbon adjacent to the carbonyl group and are therefore the most deshielded of the alkyl chain. They are expected to resonate around δ 2.9-3.0 ppm . Due to coupling with the two adjacent β-methylene protons, this signal will appear as a triplet (t) with a typical J value of ~7.4 Hz.

-

β-Methylene Protons (-CH₂-C H₂-CH₃): These protons are further from the carbonyl group and will appear upfield from the α-protons, expected around δ 1.7-1.8 ppm . They are coupled to the two α-protons on one side and the three γ-methyl protons on the other (2+3=5 neighboring protons). This will result in a complex multiplet, typically a sextet (sxt) or a multiplet (m), with J values of ~7.4 Hz.

-

γ-Methyl Protons (-CH₂-C H₃): These terminal methyl protons are the most shielded in the molecule, resonating furthest upfield at approximately δ 0.9-1.0 ppm . They are coupled to the two β-methylene protons, resulting in a triplet (t) with a J value of ~7.4 Hz.[7]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are predicted based on data from 2-acetylthiophene and general chemical shift ranges.[3][8][9]

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to its sp² hybridization and direct bonding to an electronegative oxygen atom. It will appear far downfield, typically in the range of δ 195-198 ppm . For the analogous 2-acetylthiophene, this signal is at ~190.7 ppm.[3]

-

Thiophene Ring Carbons (δ 128-145 ppm):

-

C-2 (Quaternary): The carbon bearing the butanoyl group is significantly deshielded and, being quaternary, will likely show a weaker signal. It is expected around δ 144.5 ppm .[3]

-

C-5: This carbon, adjacent to the sulfur atom and ortho to the acyl group, is expected around δ 132.6 ppm .

-

C-3: This carbon is also deshielded by the adjacent acyl group and is predicted to be near δ 133.8 ppm .

-

C-4: The most shielded of the ring carbons, C-4, is expected to resonate around δ 128.2 ppm .[3][8]

-

-

Butanoyl Chain Carbons (δ 8-40 ppm):

-

α-Methylene Carbon (-CO-C H₂-): The carbon directly attached to the carbonyl group will be the most deshielded in the alkyl chain, appearing around δ 38-40 ppm .

-

β-Methylene Carbon (-CH₂-C H₂-CH₃): This carbon is expected to resonate around δ 18-20 ppm .

-

γ-Methyl Carbon (-CH₂-C H₃): The terminal methyl carbon will be the most shielded, appearing furthest upfield around δ 13-14 ppm .

-

Data Summary

The predicted NMR spectral data for this compound, dissolved in CDCl₃, is summarized below.

| ¹H NMR Data | ||||

| Assignment | Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) |

| Thiophene | H-3 | ~7.69 | dd | J₃₄ ≈ 3.8, J₃₅ ≈ 1.1 |

| Thiophene | H-4 | ~7.12 | dd | J₄₅ ≈ 5.0, J₄₃ ≈ 3.8 |

| Thiophene | H-5 | ~7.67 | dd | J₅₄ ≈ 5.0, J₅₃ ≈ 1.1 |

| Butanoyl | α-CH₂ | ~2.95 | t | J ≈ 7.4 |

| Butanoyl | β-CH₂ | ~1.75 | sxt | J ≈ 7.4 |

| Butanoyl | γ-CH₃ | ~0.98 | t | J ≈ 7.4 |

| ¹³C NMR Data | ||||

| Assignment | Carbon | Predicted δ (ppm) | ||

| Carbonyl | C=O | ~197.0 | ||

| Thiophene | C-2 | ~144.5 | ||

| Thiophene | C-3 | ~133.8 | ||

| Thiophene | C-4 | ~128.2 | ||

| Thiophene | C-5 | ~132.6 | ||

| Butanoyl | α-CH₂ | ~39.5 | ||

| Butanoyl | β-CH₂ | ~19.0 | ||

| Butanoyl | γ-CH₃ | ~13.8 |

Note: Chemical shift and coupling values are predictions based on analogous compounds and may vary slightly based on solvent, concentration, and instrument parameters.[3]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following generalized protocol should be followed. Instrument-specific parameters may require further optimization.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS signal.

-

-

¹H NMR Data Acquisition (400 MHz):

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended for accurate integration.

-

-

¹³C NMR Data Acquisition (100 MHz):

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Acquire 512 to 1024 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal at δ 0.00 ppm for both ¹H and ¹³C spectra.[10] For ¹³C, the residual CDCl₃ signal at δ 77.16 ppm can also be used as a secondary reference.[3]

-

Integrate the signals in the ¹H spectrum to confirm the relative proton ratios.

-

Visualization of Structural Assignments

The following diagram illustrates the structure of this compound with atom numbering used for the NMR assignments.

Caption: Structure of this compound with atom labels.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. The characteristic downfield signals of the thiophene protons, with their distinct doublet-of-doublets splitting patterns, confirm the 2-substitution pattern. The predictable triplet-sextet-triplet pattern of the butanoyl chain confirms its linear structure and attachment to the carbonyl group. In the ¹³C spectrum, the presence of eight unique signals, including the highly deshielded carbonyl carbon and the four distinct aromatic carbons, corroborates the overall structure. This detailed spectral analysis, grounded in fundamental principles and validated by data from analogous compounds, serves as an essential reference for any scientist working with this important class of heterocyclic ketones.

References

-

National Center for Biotechnology Information. (n.d.). 2-Butanoylthiophene. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Dalton Transactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetylthiophene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the.... Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-4-Hydroxy-4-(thiophen-2-yl)butan-2-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Elex Biotech LLC. (n.d.). 2-Butanoylthiophene [5333-83-5]. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. Retrieved from [Link]

-

PubMed. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Butanone, 1-(butylthio)-1-phenyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, structural and spectral analysis of 2-[2-(Butylamino-4-phenylaminothiazol)-5-oyl] benzothiazole by DFT study. Retrieved from [Link]

Sources

- 1. 2-Butanoylthiophene | C8H10OS | CID 79248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Acetylthiophene(88-15-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Acetylthiophene(88-15-3) 13C NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Thiophen-2-yl)butan-1-one

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(Thiophen-2-yl)butan-1-one, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its fragmentation behavior under electron ionization (EI), outlines a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provides the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative

This compound, also known as 2-butyrylthiophene, possesses a chemical structure that presents distinct challenges and opportunities for mass spectrometric analysis. The molecule combines a stable aromatic thiophene ring with a flexible butyl ketone chain. Understanding its behavior upon ionization is paramount for its unambiguous identification, purity assessment, and quantification in complex matrices. This guide serves as a practical, field-tested manual for achieving high-fidelity analytical results.

Molecular Profile:

| Property | Value |

| Chemical Formula | C₈H₁₀OS |

| Molecular Weight | 154.23 g/mol |

| CAS Number | 5333-83-5 |

The Heart of the Matter: Electron Ionization Fragmentation Pathways

Electron Ionization (EI) at a standard 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic fragmentation. The resulting mass spectrum is a fingerprint, revealing the molecule's structural intricacies. The fragmentation of this compound is governed by established principles of physical organic chemistry, primarily driven by the stability of the resulting carbocations and radicals. The key fragmentation pathways are α-cleavage and the McLafferty rearrangement, influenced by the thiophene ring and the carbonyl group.

α-Cleavage: The Dominant Fragmentation Route

Alpha (α)-cleavage is the scission of the bond adjacent to the carbonyl group.[1] This is a highly favorable process for ketones as it leads to the formation of a resonance-stabilized acylium ion.[2] For this compound, two primary α-cleavage pathways exist:

-

Pathway A: Loss of the Propyl Radical: The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the propyl group. This results in the loss of a propyl radical (•C₃H₇) and the formation of the highly stable 2-thenoyl cation at m/z 111 . This fragment is often the base peak in the mass spectrum due to the resonance stabilization provided by both the carbonyl group and the aromatic thiophene ring.

-

Pathway B: Loss of the Thienyl Radical: Less favorable is the cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the loss of a thienyl radical and the formation of a butyrylium ion at m/z 71 .

Caption: Primary α-cleavage fragmentation pathways.

The McLafferty Rearrangement: A Signature of the Butyl Chain

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom relative to the carbonyl group.[3][4] This intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen is followed by the cleavage of the β-carbon-carbon bond.[5] This results in the elimination of a neutral alkene molecule and the formation of a new radical cation.

For this compound, the γ-hydrogen on the terminal methyl group of the butyl chain is transferred to the carbonyl oxygen. This is followed by the cleavage of the Cα-Cβ bond, leading to the expulsion of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a resonance-stabilized radical cation at m/z 112 . The presence of this peak is a strong indicator of the butyryl group.

Caption: The McLafferty rearrangement mechanism.

Fragmentation of the Thiophene Ring

The thiophene ring itself can undergo fragmentation, although these fragments are typically of lower abundance compared to the primary fragments from α-cleavage and McLafferty rearrangement. The 2-thenoyl cation (m/z 111) can further fragment by losing carbon monoxide (CO) to produce the thienyl cation at m/z 83 . Subsequent ring cleavage can lead to smaller fragments characteristic of thiophene, such as the thioformyl cation (HCS⁺) at m/z 45 .

Predicted Mass Spectrum Data

Based on the fragmentation mechanisms discussed, the following table summarizes the expected major ions in the 70 eV EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on ion stability.

| m/z | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 154 | [C₈H₁₀OS]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 125 | [M - C₂H₅]⁺ | α-cleavage (loss of ethyl) | Low |

| 111 | [C₄H₃SCO]⁺ | α-cleavage (loss of •C₃H₇) | High (likely Base Peak) |

| 112 | [C₅H₄OS]⁺˙ | McLafferty Rearrangement | Moderate to High |

| 83 | [C₄H₃S]⁺ | Loss of CO from m/z 111 | Moderate |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of •C₄H₃S) | Low to Moderate |

| 45 | [CHS]⁺ | Thiophene ring fragmentation | Low |

| 43 | [C₃H₇]⁺ | Propyl cation | Moderate |

Self-Validating Experimental Protocol: GC-MS Analysis

For a volatile to semi-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The following protocol is designed to be self-validating by incorporating quality control measures.

Sample Preparation

The goal of sample preparation is to introduce a clean, concentrated sample into the GC-MS system in a compatible solvent.

-

Solvent Selection: Choose a high-purity, volatile solvent that is compatible with the GC column's stationary phase. Dichloromethane or hexane are excellent choices.

-

Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.

-

Working Standard: Prepare a working standard by diluting the stock solution to a concentration of approximately 10 µg/mL. This concentration is typically sufficient for good signal-to-noise without overloading the detector.

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to the working standard.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be optimized for specific instrumentation.

Gas Chromatograph (GC) Parameters:

-

Injection Port: Split/Splitless Inlet

-

Injection Mode: Split (e.g., 50:1 split ratio for screening) or Splitless for trace analysis.

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium (99.999% purity)

-

Flow Rate: 1.0 mL/min (constant flow mode)

-

GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

MS Transfer Line Temperature: 280 °C

-

Mass Range: m/z 40 - 300

-

Scan Speed: 2 scans/second

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Caption: GC-MS analytical workflow.

Data Analysis and Validation

-

Total Ion Chromatogram (TIC): Examine the TIC to determine the retention time of the analyte peak.

-

Background Subtraction: Obtain a clean mass spectrum of the analyte by subtracting the background noise from the peak of interest.

-

Spectral Matching: Compare the acquired mass spectrum against a reference library (e.g., NIST) for confirmation.

-

Fragmentation Analysis: Manually inspect the spectrum to confirm the presence of the key fragment ions (m/z 154, 112, 111, 83, 71, 43) as predicted by the fragmentation pathways. The presence of these ions in the expected relative abundances provides a high degree of confidence in the identification.

Conclusion

The mass spectrometric analysis of this compound is a well-defined process when approached with a sound understanding of its fundamental fragmentation behavior. The interplay between α-cleavage and the McLafferty rearrangement provides a rich and highly specific mass spectrum that serves as a reliable fingerprint for its identification. By employing the detailed GC-MS protocol outlined in this guide, researchers can achieve accurate and reproducible results, ensuring the integrity of their analytical data in drug development and chemical research.

References

-

NIST Chemistry WebBook. 1-Butanone, 1-(2-thienyl)-. National Institute of Standards and Technology. [Link]

-

SpectraBase. 1-Butanone, 1-(2-thienyl)-. Wiley. [Link]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

- Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

Wikipedia. (2023, November 28). McLafferty rearrangement. [Link]

Sources

- 1. Thiophene, 2-butyltetrahydro- [webbook.nist.gov]

- 2. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure [jstage.jst.go.jp]

- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-(Thiophen-2-yl)butan-1-one

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(Thiophen-2-yl)butan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of IR spectroscopy for the structural elucidation of this heterocyclic ketone. Key vibrational modes are identified and discussed in the context of their chemical environment, supported by established spectroscopic data and principles. Experimental protocols, data interpretation strategies, and visual aids are integrated to offer a holistic understanding of the molecule's spectral features.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1] For heterocyclic compounds such as this compound, which are prevalent scaffolds in medicinal chemistry and materials science, IR spectroscopy offers a rapid and non-destructive method to confirm functional groups, assess purity, and gain insights into molecular structure.[2] This guide will focus on the detailed interpretation of the IR spectrum of this compound, a molecule that combines the features of an aromatic thiophene ring and an aliphatic ketone. Understanding its spectral characteristics is crucial for quality control in synthesis and for predicting its chemical behavior.

Molecular Structure and Expected Vibrational Modes

A foundational understanding of the molecular structure of this compound is paramount to interpreting its IR spectrum. The molecule consists of a thiophene ring substituted at the 2-position with a butan-1-one chain. This structure presents several key functional groups, each with characteristic vibrational frequencies.